molecular formula C8H9NO2 B14282342 1-Methoxy-2-methyl-4-nitrosobenzene CAS No. 125708-82-9

1-Methoxy-2-methyl-4-nitrosobenzene

Katalognummer: B14282342
CAS-Nummer: 125708-82-9
Molekulargewicht: 151.16 g/mol
InChI-Schlüssel: FDYOWNSEAVDDHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-2-methyl-4-nitrosobenzene is an organic compound that belongs to the class of nitroso compounds It is characterized by the presence of a nitroso group (-NO) attached to a benzene ring, which also contains methoxy (-OCH3) and methyl (-CH3) substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Methoxy-2-methyl-4-nitrosobenzene can be synthesized through several methods. One common approach involves the nitration of 1-methoxy-2-methylbenzene (o-cresol methyl ether) followed by reduction of the nitro group to a nitroso group. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include precise control of reaction conditions such as temperature, pressure, and reagent concentrations. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methoxy-2-methyl-4-nitrosobenzene undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: 1-Methoxy-2-methyl-4-nitrobenzene.

    Reduction: 1-Methoxy-2-methyl-4-aminobenzene.

    Substitution: Various halogenated derivatives depending on the halogen used.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-2-methyl-4-nitrosobenzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds through reactions with anilines.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-Methoxy-2-methyl-4-nitrosobenzene involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in the modulation of enzymatic activity, disruption of cellular membranes, or induction of oxidative stress, depending on the specific context and concentration of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methoxy-4-nitrosobenzene: Similar structure but lacks the methyl group at the 2-position.

    1-Methoxy-2-methyl-4-nitrobenzene: Similar structure but with a nitro group instead of a nitroso group.

    1-Methoxy-2-methylbenzene: Lacks the nitroso group, making it less reactive in certain chemical reactions.

Uniqueness

1-Methoxy-2-methyl-4-nitrosobenzene is unique due to the presence of both methoxy and methyl groups on the benzene ring, along with the nitroso group. This combination of substituents imparts distinct chemical reactivity and potential applications compared to its analogs. The nitroso group, in particular, allows for unique redox chemistry and the formation of reactive intermediates that can be harnessed in various synthetic and biological applications.

Eigenschaften

CAS-Nummer

125708-82-9

Molekularformel

C8H9NO2

Molekulargewicht

151.16 g/mol

IUPAC-Name

1-methoxy-2-methyl-4-nitrosobenzene

InChI

InChI=1S/C8H9NO2/c1-6-5-7(9-10)3-4-8(6)11-2/h3-5H,1-2H3

InChI-Schlüssel

FDYOWNSEAVDDHQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)N=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.